

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dpc 961

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## Compound of Interest

Compound Name: Dpc 961

Cat. No.: B1670919

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of **Dpc 961**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of **Dpc 961** in bulk drug substance and can be adapted for formulation analysis. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure ease of use and reproducibility in a laboratory setting.

## Introduction

**Dpc 961** is a potent non-nucleoside reverse transcriptase inhibitor investigated for the treatment of HIV-1 infection.[1][2] As a member of the dihydrobenzoxazinone class of compounds, accurate and reliable analytical methods are crucial for its quantification during drug development and quality control processes.[2] **Dpc 961** is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] This necessitates careful method development to ensure consistent and accurate results. This application note details a robust RP-HPLC method for the analysis of **Dpc 961**.

## Experimental Protocols

### Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
- Chromatographic Data System (CDS): For data acquisition and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).
- Reference Standard: **Dpc 961** reference standard of known purity.

### Chromatographic Conditions

A generic gradient reversed-phase HPLC method is often suitable for the analysis of small organic molecules like **Dpc 961**.<sup>[3]</sup> The following conditions are recommended as a starting point for method development and validation.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm

## Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 25 mg of **Dpc 961** reference standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solution (100 µg/mL):

- Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
- Dilute to volume with the diluent.

Sample Preparation (for Bulk Drug Substance):

- Accurately weigh approximately 25 mg of the **Dpc 961** sample.
- Transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.
- Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a final concentration of approximately 100 µg/mL.

## Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method. These values are illustrative and should be confirmed during formal method validation.

Table 1: System Suitability Parameters

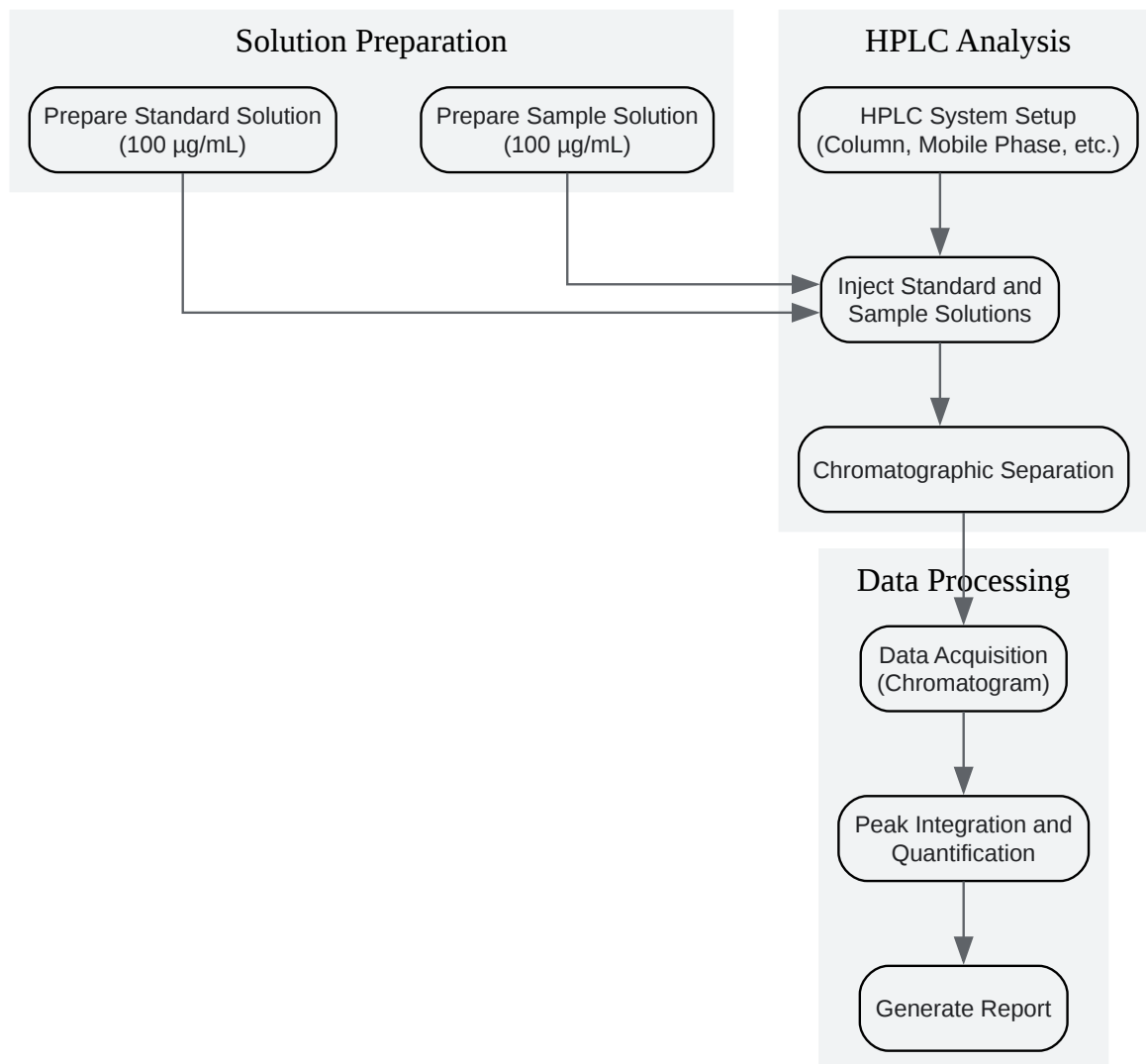
Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
%RSD of Peak Area (n=6)	$\leq 2.0\%$

Table 2: Method Validation Parameters

Parameter	Expected Results
Linearity ( $r^2$ )	$\geq 0.999$
Range	50 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$\sim 0.3 \mu\text{g/mL}$

## Visualizations

## Experimental Workflow

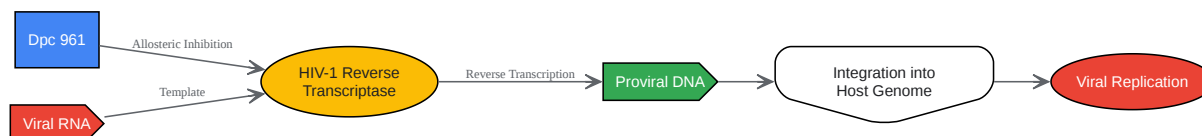


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Caption: Workflow for the HPLC analysis of **Dpc 961**.

## Hypothetical Signaling Pathway Interaction

As a non-nucleoside reverse transcriptase inhibitor, **Dpc 961**'s primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase enzyme. The following diagram illustrates a simplified representation of this interaction and its downstream effect on viral replication.



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Caption: Simplified mechanism of action for **Dpc 961**.

## Conclusion

The HPLC method described in this application note is a reliable and robust approach for the quantitative analysis of **Dpc 961**. The provided protocol and performance characteristics offer a solid foundation for method implementation in a quality control or research laboratory. As with any analytical method, it is essential to perform appropriate validation studies to ensure its suitability for the intended application.

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## References

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